[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
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Overview
Description
1,1’-Bis(diphenylphosphino)ferrocene dichloronickel(II), commonly referred to as [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), is an organometallic compound that serves as a versatile catalyst in various synthetic applications. This compound is characterized by its unique structure, which includes a nickel(II) center coordinated to two chloride ions and a 1,1’-bis(diphenylphosphino)ferrocene ligand. The ferrocene ligand imparts stability and enhances the catalytic properties of the nickel center, making [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent such as 2-propanol. The reaction typically involves combining equimolar portions of the reactants and stirring the mixture at room temperature until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is known to catalyze a variety of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the nickel center, resulting in the formation of a nickel(IV) intermediate.
C-H Activation: [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly effective in Suzuki-Miyaura and Kumada coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and organometallic reagents
Common Reagents and Conditions
Common reagents used in reactions with [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products Formed
The major products formed from reactions catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include biaryl compounds, substituted alkenes, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be used to synthesize biologically active molecules and pharmaceuticals.
Medicine: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with a substrate, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, transferring the organic group to the nickel center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the nickel(II) catalyst.
The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds, the formation of carbon-carbon bonds, and the stabilization of reactive intermediates by the ferrocene ligand .
Comparison with Similar Compounds
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be compared with other similar compounds, such as:
The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in the stability and electronic properties imparted by the 1,1’-bis(diphenylphosphino)ferrocene ligand, which enhances its catalytic performance in various synthetic transformations .
Properties
Molecular Formula |
C34H38Cl2FeNiP2 |
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Molecular Weight |
694.1 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;dichloronickel;iron |
InChI |
InChI=1S/2C17H19P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
XNLREVYABWYMTL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe] |
Origin of Product |
United States |
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